molecular formula C9H11NO B1202693 N-Ethylbenzamide CAS No. 614-17-5

N-Ethylbenzamide

Cat. No. B1202693
CAS RN: 614-17-5
M. Wt: 149.19 g/mol
InChI Key: SDIDYFBTIZOPLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Ethylbenzamide typically involves the acylation of ethylamine with benzoyl chloride or the reaction of benzamide with ethylating agents. The process can be optimized to improve yield and purity by controlling reaction conditions such as temperature, solvent, and catalyst presence. Although specific studies on N-Ethylbenzamide synthesis were not identified, principles from related benzamide compounds' synthesis processes can be applied.

Molecular Structure Analysis

N-Ethylbenzamide consists of a benzoyl group attached to an ethylamine, resulting in a molecule with distinct electronic and steric properties. The amide functional group influences the molecule's reactivity, making it a versatile intermediate. The molecular structure analysis would focus on understanding the electron distribution within the molecule and how it affects its reactivity and interactions with other molecules.

Chemical Reactions and Properties

N-Ethylbenzamide participates in various chemical reactions, including hydrolysis, amidation, and electrophilic substitution reactions. Its chemical properties are significantly influenced by the amide linkage, which can engage in hydrogen bonding and influence the molecule's solubility and reactivity.

Physical Properties Analysis

N-Ethylbenzamide's physical properties, such as melting point, boiling point, and solubility in different solvents, are crucial for its handling and application in different chemical processes. These properties are influenced by the molecule's molecular structure, particularly the amide functional group.

Chemical Properties Analysis

The chemical properties of N-Ethylbenzamide, including acidity/basicity, reactivity with various chemical reagents, and stability under different conditions, are essential for its use in synthetic chemistry. Understanding these properties helps in predicting the compound's behavior in complex chemical reactions and processes.

References (Sources)

Scientific Research Applications

  • Chromatography and Quantitative Structure-Retention Relationships : N-Ethylbenzamides, including derivatives with various substituents, have been studied for their retention characteristics in reversed-phase liquid chromatography. These studies provide insights into quantitative structure-retention relationships (Lehtonen, 1983).

  • Catalytic Applications in Organic Synthesis : N-Ethylbenzamide can be synthesized via platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, demonstrating its relevance in organic synthesis (Wang & Widenhoefer, 2004).

  • Metabolic Studies : The metabolism of N-Ethylbenzamide in rats has been explored. It is primarily metabolized into ethylamine and benzoic acid, which are detected as hippuric acid in urine. These studies are crucial for understanding the biological fate of chemicals (Taylor, Hall, & Vedres, 1995).

  • Medical Imaging : N-Ethylbenzamide derivatives have been used in sigma receptor scintigraphy for visualizing primary breast tumors, highlighting its potential in medical diagnostics (Caveliers et al., 2002).

  • Antifungal Activity : Derivatives of N-Ethylbenzamide have shown significant antifungal activity, indicating their potential in developing new antifungal agents (Mazza, Modena, Montanari, & Pavanetto, 1978).

  • Physicochemical Properties : The physicochemical properties of certain N-Ethylbenzamide derivatives have been investigated, including solubility and distribution, which are important for drug development (Ol’khovich, Sharapova, Skachilova, & Perlovich, 2017).

  • Antihypertensive Activity : Certain N-Ethylbenzamide derivatives exhibit potent antihypertensive properties, making them candidates for hypertension treatment (Klioze, Ehrgott, Wilker, & Woodward, 1979).

  • Toxicity and Transformation Studies : The effects of N-Ethylbenzamide derivatives on toxicity and transformation in cell models have been studied, contributing to the understanding of chemical-induced transformations in vitro (Lubet, McCarvill, Putman, Schwartz, & Schechtman, 1984).

properties

IUPAC Name

N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-10-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIDYFBTIZOPLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210315
Record name N-Ethylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylbenzamide

CAS RN

614-17-5
Record name N-Ethylbenzamide
Source CAS Common Chemistry
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Record name N-Ethylbenzamide
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Record name N-Ethylbenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20558
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Record name N-Ethylbenzamide
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Record name N-ETHYLBENZAMIDE
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Record name N-ETHYLBENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
398
Citations
S Yamabe, W Guan, S Sakaki - Beilstein journal of organic …, 2013 - beilstein-journals.org
… As isoelectronic substrates, ethyl benzoate and N-ethylbenzamide were employed, of which … Figure 5 demonstrates that the hydrolysis of N-ethylbenzamide has four elementary …
Number of citations: 7 www.beilstein-journals.org
NW Diyah, BT Purwanto… - World Journal of …, 2015 - repository.unair.ac.id
… We have designed and synthesized N,N’-carbonylbis(N-ethylbenzamide) to find new urea … The synthesis yield 30% and confirmed as N,N’-carbonylbis(N-ethylbenzamide) by …
Number of citations: 3 repository.unair.ac.id
RK Koiri, SK Trigun, L Mishra, K Pandey, D Dixit… - Investigational New …, 2009 - Springer
A novel ruthenium(II)-complex containing 4-carboxy N-ethylbenzamide (Ru(II)-CNEB) was found to interact with and inhibit M4-lactate dehydrogenase (M4-LDH), a tumor growth …
Number of citations: 38 link.springer.com
RK Koiri, SK Trigun, L Mishra - Biochimie, 2015 - Elsevier
There is a general agreement that most of the cancer cells switch over to aerobic glycolysis (Warburg effect) and upregulate antioxidant enzymes to prevent oxidative stress induced …
Number of citations: 16 www.sciencedirect.com
SK Trigun, RK Koiri, L Mishra, SK Dubey… - Current Enzyme …, 2007 - ingentaconnect.com
… a novel ruthenium(II) complex containing 4Carboxy-N-ethylbenzamide as an inhibitor of LDH. The 4-carboxy-N-ethylbenzamide (CNEB) was synthesized and characterized by single …
Number of citations: 14 www.ingentaconnect.com
WG Taylor, TW Hall, DD Vedres - Drug metabolism and disposition, 1995 - ASPET
… In rats treated ip with N-ethylbenzamide (EB) at doses of 250-500 mg/kg, this amide was … A similar NMR study with unlabeled p-chloro-N-ethylbenzamide (p-Cl EB) resulted in the …
Number of citations: 4 dmd.aspetjournals.org
DS Kemp, ZW Bernstein, GN McNeil - Journal of Organic …, 1974 - ACS Publications
The free peptides (Gly-L-Leu-Gly)„,= 1, 2, 4, and 8, have been found to react slowly but cleanly with DMSO solutions of the N-ethylsalicylamide esters of Z (Gly-L-Leu-Gly)„, n= 1, 2, and 4…
Number of citations: 20 pubs.acs.org
X Wang, RA Widenhoefer - Organometallics, 2004 - ACS Publications
… Reaction of benzamide with a catalytic 1:2 mixture of [PtCl 2 (H 2 C CH 2 )] 2 (2.5 mol %) and PPh 3 in dioxane at 120 C for 24 h led to isolation of N-ethylbenzamide in 97% yield. A …
Number of citations: 119 pubs.acs.org
山邊 - Beilstein journal of organic chemistry, 2013 - cir.nii.ac.jp
Reaction paths of base-catalyzed hydrolyses of isoelectronic substrates, Ph-C (= O)-X-Et [X= O (ethyl benzoate) and X= NH (N-ethylbenzamide)], were traced by DFT calculations. To …
Number of citations: 0 cir.nii.ac.jp
DS Kemp, SW Chien - Journal of the American Chemical Society, 1967 - ACS Publications
… of 2,3dihydroxy-N-ethylbenzamide; its reaction with ethereal diazomethane-fluoroboric acid followed by hydrolysis yields 3-hydroxy-2-methoxy-N-ethylbenzamide. Although otherwise …
Number of citations: 53 pubs.acs.org

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